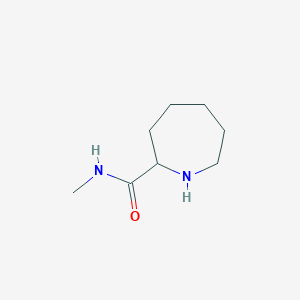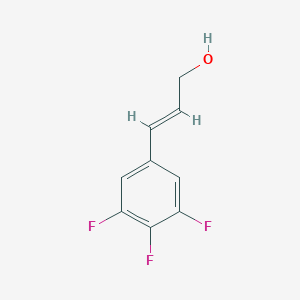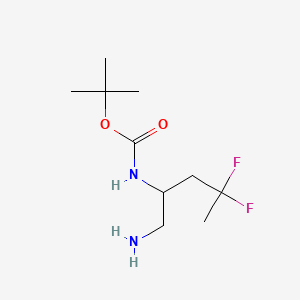
tert-Butyl (1-amino-4,4-difluoropentan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms on a pentane backbone.
Preparation Methods
The synthesis of tert-butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The synthetic route generally includes the following steps:
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST).
Formation of the Carbamate: The protected amino group is then reacted with a suitable isocyanate to form the carbamate linkage.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
tert-Butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The carbamate group can also undergo hydrolysis, releasing the active amine, which can then interact with its target.
Comparison with Similar Compounds
tert-Butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate: This compound has an additional fluorine atom, which may alter its chemical and biological properties.
tert-Butyl N-(1-amino-4,4-difluorobutan-2-yl)carbamate: This compound has a shorter carbon chain, which can affect its reactivity and stability.
The uniqueness of tert-butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate lies in its specific structure, which provides a balance between stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C10H20F2N2O2 |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
tert-butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate |
InChI |
InChI=1S/C10H20F2N2O2/c1-9(2,3)16-8(15)14-7(6-13)5-10(4,11)12/h7H,5-6,13H2,1-4H3,(H,14,15) |
InChI Key |
RXQFNRQDAQFGSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-amine dihydrochloride](/img/structure/B13583184.png)
![3-[2-(Aminomethyl)phenyl]propanoic acid](/img/structure/B13583185.png)

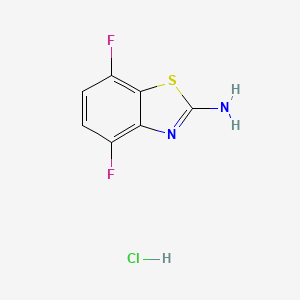

![N-[2-(1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B13583203.png)
![N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamidehydrochloride](/img/structure/B13583219.png)

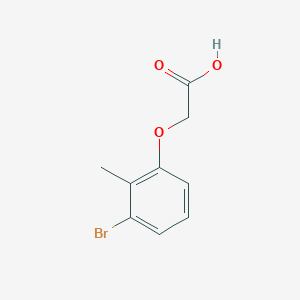
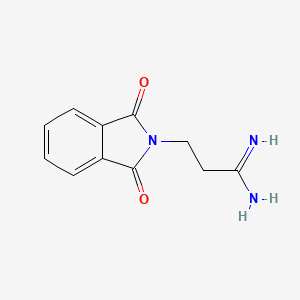

![2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13583239.png)
